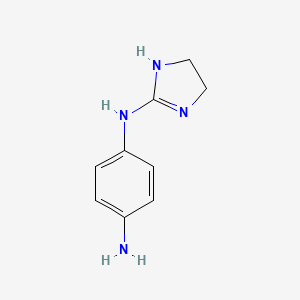
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine is a chemical compound that features an imidazole ring fused with a benzene ring, making it a part of the imidazole family. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of different imidazole-based compounds.
Substitution: It can undergo substitution reactions, particularly at the benzene ring, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
1,2,4,5-tetra(1H-imidazol-1-yl)benzene: This compound features multiple imidazole rings, making it structurally similar but functionally different.
Uniqueness
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both an imidazole and benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12N4 |
|---|---|
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
4-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C9H12N4/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13) |
Clé InChI |
SLLMAXFWLKFPBN-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)NC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


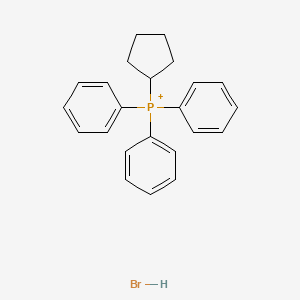
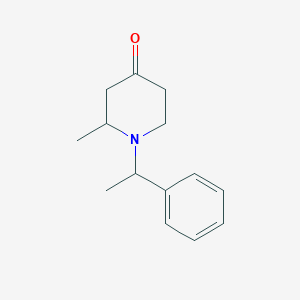
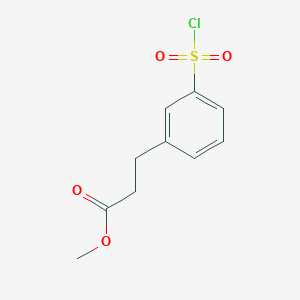
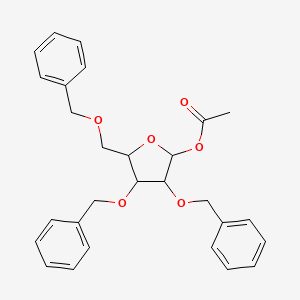
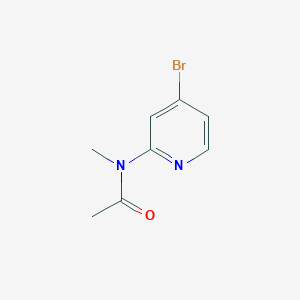



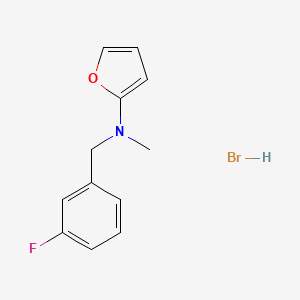
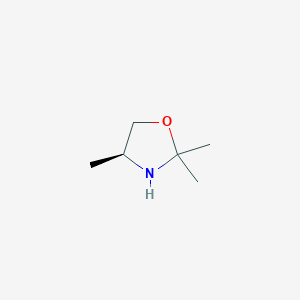
![(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
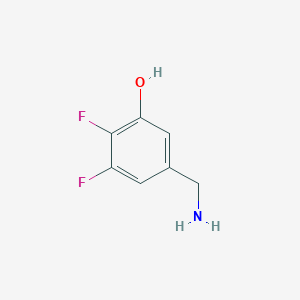
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
